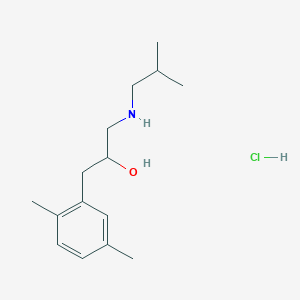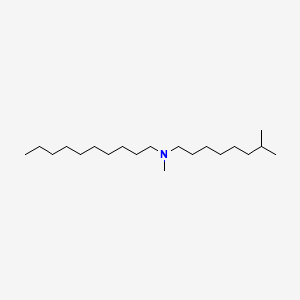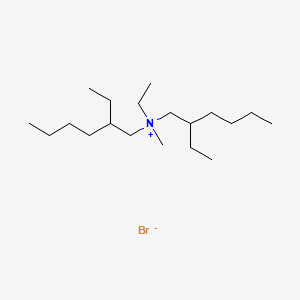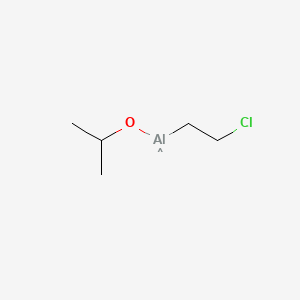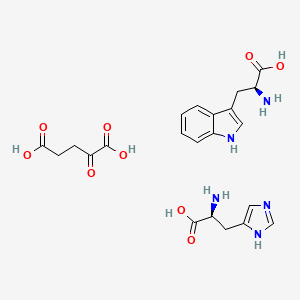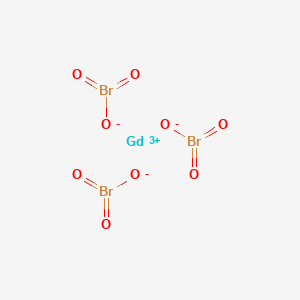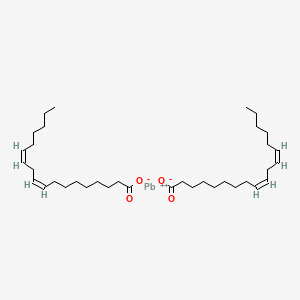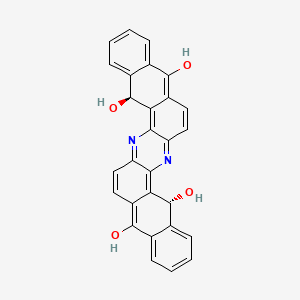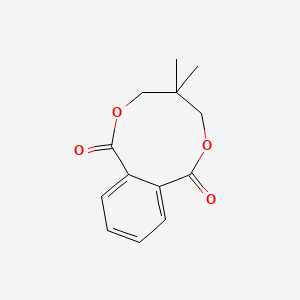
2,2-Dimethylpropane-1,3-diyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropane-1,3-diyl phthalate: is an organic compound with the molecular formula C13H14O4 . It is also known by other names such as 1,2-Benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediyl ester . This compound is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpropane-1,3-diyl phthalate typically involves the esterification of phthalic anhydride with neopentyl glycol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylpropane-1,3-diyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and neopentyl glycol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions with nucleophiles to form different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines under mild conditions.
Major Products:
Hydrolysis: Phthalic acid and neopentyl glycol.
Oxidation: Phthalic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethylpropane-1,3-diyl phthalate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl phthalate primarily involves its interaction with biological membranes and proteins. As a plasticizer, it can integrate into lipid bilayers, altering their fluidity and permeability . This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. Additionally, it can interact with nuclear receptors, influencing gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Comparison: 2,2-Dimethylpropane-1,3-diyl phthalate is unique due to its branched structure, which imparts greater thermal stability and resistance to hydrolysis compared to linear phthalates like dimethyl phthalate and diethyl phthalate . This makes it particularly useful in applications requiring high durability and stability .
Propriétés
Numéro CAS |
35512-59-5 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4,4-dimethyl-3,5-dihydro-2,6-benzodioxonine-1,7-dione |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-16-11(14)9-5-3-4-6-10(9)12(15)17-8-13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
ICUVLDRIHMJXMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)C2=CC=CC=C2C(=O)OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


